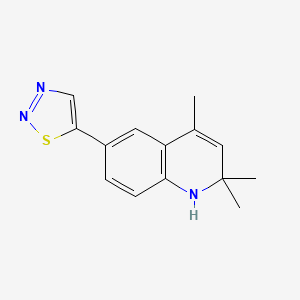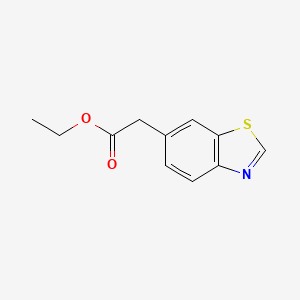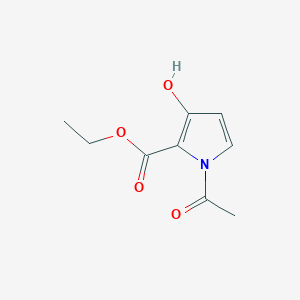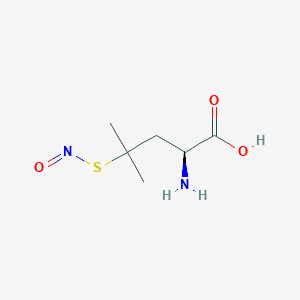
Phosphonic acid, (2-chloro-4,5-dimethylphenyl)-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (2-chloro-4,5-dimethylphenyl)-, dimethyl ester is a chemical compound with the molecular formula C10H14ClO3P and a molecular weight of 248.646 g/mol . This compound is known for its unique chemical structure, which includes a phosphonic acid ester group attached to a chlorinated and dimethyl-substituted phenyl ring.
Méthodes De Préparation
The synthesis of phosphonic acid, (2-chloro-4,5-dimethylphenyl)-, dimethyl ester typically involves the esterification of phosphonic acid derivatives with the corresponding chlorinated and dimethyl-substituted phenol. The reaction conditions often require the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Phosphonic acid, (2-chloro-4,5-dimethylphenyl)-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Phosphonic acid, (2-chloro-4,5-dimethylphenyl)-, dimethyl ester has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonic acid derivatives.
Biology: This compound can be used in studies involving enzyme inhibition and protein phosphorylation.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphonic acid, (2-chloro-4,5-dimethylphenyl)-, dimethyl ester involves its interaction with molecular targets such as enzymes and proteins. The ester group can undergo hydrolysis to release the active phosphonic acid, which can then inhibit enzyme activity by binding to the active site or by interfering with protein phosphorylation pathways .
Comparaison Avec Des Composés Similaires
Phosphonic acid, (2-chloro-4,5-dimethylphenyl)-, dimethyl ester can be compared with other similar compounds such as:
- Phosphonic acid, (2-chloro-4,5-dimethylphenyl)-, diethyl ester
- Phosphonic acid, (2-chloro-4,5-dimethylphenyl)-, dipropyl ester
These compounds share similar chemical structures but differ in the alkyl groups attached to the phosphonic acid ester. The unique properties of this compound, such as its specific reactivity and applications, distinguish it from these related compounds .
Propriétés
Numéro CAS |
434343-05-2 |
|---|---|
Formule moléculaire |
C10H14ClO3P |
Poids moléculaire |
248.64 g/mol |
Nom IUPAC |
1-chloro-2-dimethoxyphosphoryl-4,5-dimethylbenzene |
InChI |
InChI=1S/C10H14ClO3P/c1-7-5-9(11)10(6-8(7)2)15(12,13-3)14-4/h5-6H,1-4H3 |
Clé InChI |
BGRYKOPZMGIBCJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)Cl)P(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Cyano-3-[4-(diethylamino)phenyl]prop-2-enoic acid](/img/structure/B14258851.png)
![2-[(2H-Pyrrol-2-ylidene)(2,4,6-trimethylphenyl)methyl]-1H-pyrrole](/img/structure/B14258854.png)



![[(3S,4S)-4-(4-Chlorophenyl)-1-methylpiperidin-3-YL]methanol](/img/structure/B14258886.png)
![7,7-Dimethyl-2,6-dioxaspiro[4.5]decane-1,3-dione](/img/structure/B14258897.png)
![Silane, tetrakis[3-(trichlorosilyl)propyl]-](/img/structure/B14258901.png)
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14258903.png)

![Thiophene, 2,5-bis[4-(2-thienyl)phenyl]-](/img/structure/B14258915.png)
![N-[3-(2-Oxoacetamido)propyl]octadec-9-enamide](/img/structure/B14258916.png)

